N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide is an organic compound characterized by the presence of a morpholine ring, a phenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylbutanoic acid and morpholine.
Amidation Reaction: The carboxylic acid group of 2-phenylbutanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Morpholine is then added to form the amide bond, resulting in this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
- N-ethyl-2-morpholin-4-ylethanamine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the combination of a morpholine ring and a phenyl group attached to a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-15(14-6-4-3-5-7-14)16(19)17-8-9-18-10-12-20-13-11-18/h3-7,15H,2,8-13H2,1H3,(H,17,19) |
InChI Key |
TXICTQXMGPFGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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